2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole
Description
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole is a heterocyclic compound featuring a 4,5-dihydroimidazole core. Key structural attributes include:
- Position 2: A benzylsulfanyl (benzyl thioether) group, contributing steric bulk and moderate lipophilicity.
This compound’s dual functionality makes it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or as a precursor in synthetic pathways. However, its physicochemical and biological properties are influenced by structural analogs, as discussed below.
Properties
IUPAC Name |
2-benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-17(14,15)13-8-7-12-11(13)16-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOYMSDJTZLOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzyl mercaptan with a suitable imidazole precursor in the presence of a base can yield the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like zinc chloride (ZnCl₂) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
[2-(Benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl][2-(trifluoromethyl)phenyl]methanone ()
- Structural Differences: Position 1 substituent: Methanone (carbonyl) group linked to a 2-(trifluoromethyl)phenyl moiety instead of methylsulfonyl. The trifluoromethyl group introduces strong electron-withdrawing effects and enhanced metabolic stability.
- Physicochemical Properties :
- Higher molecular weight (due to the trifluoromethylphenyl group) likely increases lipophilicity compared to the methylsulfonyl analog.
- The carbonyl group may reduce solubility in polar solvents relative to sulfonyl derivatives.
2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic Acid Derivatives ()
- Structural Differences :
- Position 1: Absence of methylsulfonyl; instead, carboxylic acid groups at positions 4 and 5 dominate polarity.
- Position 2: Sulfonyl group attached to a 2-methylbenzyl group (vs. benzyl in the target compound).
- Physicochemical Properties :
- Carboxylic acids enhance aqueous solubility but reduce membrane permeability.
- The 2-methylbenzyl group may confer greater steric hindrance than benzylsulfanyl.
- Biological Relevance :
2-Benzyl-4,5-dihydro-1H-imidazole ()
- Structural Differences :
- Lacks both methylsulfonyl and benzylsulfanyl groups.
- Simpler structure with only a benzyl group at position 2.
- Physicochemical Properties: Reduced polarity compared to the target compound, leading to higher solubility in non-polar solvents (e.g., dichloromethane). Lower thermal stability due to the absence of electron-withdrawing groups.
- Applications :
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ()
- Structural Differences :
- Position 1: Benzenesulfonyl group (vs. methylsulfonyl), increasing steric bulk and electron withdrawal.
- Position 2: 3,4-Dichlorophenylmethylsulfanyl group (vs. benzylsulfanyl), enhancing halogen-based interactions.
- Physicochemical Properties :
- The dichlorophenyl group increases molecular weight and lipophilicity (logP ~3.5 estimated).
- Benzenesulfonyl may improve oxidative stability compared to methylsulfonyl.
Comparative Data Table
Key Findings and Implications
- Electron-Withdrawing Groups: Methylsulfonyl and benzenesulfonyl substituents enhance reactivity in nucleophilic substitutions compared to methanone or simple benzyl groups.
- Solubility Trends : Carboxylic acid derivatives () exhibit superior aqueous solubility, whereas halogenated analogs () favor lipid-rich environments.
- Biological Potential: Structural modifications (e.g., halogenation, sulfonyl groups) align with bioactive compound design, suggesting the target compound could be optimized for specific therapeutic targets.
Biological Activity
2-Benzylsulfanyl-1-methylsulfonyl-4,5-dihydroimidazole is a synthetic compound belonging to the imidazole derivative class. Its unique structural features, including the benzylsulfanyl and methylsulfonyl groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O2S2, with a molecular weight of 270.36 g/mol. The compound's structure is characterized by a five-membered imidazole ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O2S2 |
| Molecular Weight | 270.36 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can inhibit enzyme activities by binding to their active sites or allosteric sites, thus modulating various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways associated with various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of growth.
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study published in MDPI evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
- Cytotoxicity in Cancer Cells : Another research article detailed experiments where varying concentrations of the compound were applied to human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM .
- Mechanistic Insights : A molecular docking study suggested that this compound binds effectively to the active site of target enzymes involved in cancer metabolism, providing insights into its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 2-(4-Methylsulfonylphenyl)benzimidazole | Moderate | High | Known for selective COX-2 inhibition |
| 2-Benzylsulfanyl-1-methyl-4,5-diphenylimidazole | Low | Moderate | Used in various chemical studies |
| This compound | High | High | Unique due to specific substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
